2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile

Descripción general

Descripción

2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is a useful research compound. Its molecular formula is C11H4F3N3S and its molecular weight is 267.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

Compounds containing trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of action

Without specific information on “2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile”, it’s challenging to describe its mode of action. Trifluoromethyl-containing compounds often undergo selective c–f bond activation, which can lead to the synthesis of diverse fluorinated compounds .

Biochemical pathways

Compounds with similar structures may affect a variety of biological concepts including biochemical reactions, gene regulatory networks, genetic interactions, transport and catalysis events .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially influence these properties, as it often does in other pharmaceutical compounds .

Result of action

Without specific studies, it’s difficult to describe the molecular and cellular effects of “this compound”. Trifluoromethyl-containing compounds often have significant bioactivity, influencing various cellular processes .

Actividad Biológica

2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

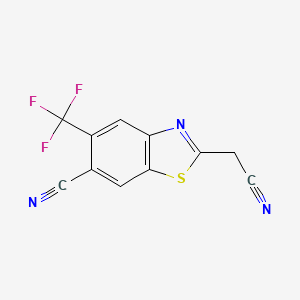

Chemical Structure

The chemical structure of this compound can be depicted as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.4 |

| MDA-MB-231 (Breast) | 7.2 |

| PC-3 (Prostate) | 15.0 |

| A-549 (Lung) | 12.5 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism underlying the anticancer activity of this compound appears to involve several pathways:

- DNA Interaction : The compound has shown a capacity to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and subsequent apoptosis.

- Cell Cycle Arrest : Studies indicate that treatment with this compound causes cell cycle arrest at the G2/M phase, preventing further cell division.

Case Study 1: Breast Cancer

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls. Flow cytometry analysis revealed that approximately 52% of the treated cells underwent apoptosis after 24 hours of exposure.

Case Study 2: Prostate Cancer

In another investigation involving PC-3 prostate cancer cells, the compound exhibited an IC50 value of 15 µM. The study reported that the compound induced apoptosis through the intrinsic pathway, as evidenced by the activation of caspases and loss of mitochondrial membrane potential.

Additional Biological Activities

Beyond its anticancer properties, this compound has been explored for its antimicrobial activity. Preliminary tests suggest efficacy against various bacterial strains, indicating potential as an antibiotic agent.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile has been explored for its potential as an inhibitor in various biological pathways:

- Enzyme Inhibition : Recent studies have identified benzothiazole derivatives as effective inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are crucial in regulating inflammatory responses and pain pathways. The compound exhibits low nanomolar inhibition potency, indicating its potential for developing anti-inflammatory drugs .

- Antibacterial Activity : The compound has shown promise as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making them attractive targets for antibiotic development. Compounds derived from this structure demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Material Science

The trifluoromethyl group in this compound enhances its properties for various applications:

- Fluorinated Materials : The incorporation of trifluoromethyl groups can improve the thermal stability and chemical resistance of polymers. This compound can be utilized in the synthesis of fluorinated polymers that find applications in coatings, adhesives, and other industrial materials.

Agrochemicals

Research into agrochemical applications has indicated that benzothiazole derivatives can act as fungicides or herbicides due to their ability to inhibit specific biochemical pathways in plants or pathogens:

- Pesticide Development : The unique chemical structure allows for modifications that can enhance efficacy against plant pathogens while minimizing toxicity to non-target organisms.

Case Studies

Propiedades

IUPAC Name |

2-(cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F3N3S/c12-11(13,14)7-4-8-9(3-6(7)5-16)18-10(17-8)1-2-15/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNGORAZRBIXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC(=N2)CC#N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205248 | |

| Record name | 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-30-1 | |

| Record name | 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.